HEHEHP is a widely used acidic organophosphorus extractant []. It efficiently separates and recovers various rare earth elements such as palladium, platinum, molybdenum, vanadium, aluminum, cobalt, and nickel from aqueous solutions []. This separation process relies on the formation of complexes between HEHEHP and the metal ions, allowing them to be transferred from the aqueous phase to an organic phase containing HEHEHP []. This technique is valuable for purifying these metals from their ores and concentrates for various applications in diverse fields like catalysis, electronics, and energy production [].
HEHEHP can be employed as a stationary phase component in high-performance liquid chromatography (HPLC) for the separation of various metal ions []. Its unique ability to selectively bind with specific metals allows for their efficient separation based on their differing affinities towards HEHEHP. This technique finds applications in analyzing trace metal content in environmental samples, biological fluids, and geological materials [].
Phosphonic acid, P-(2-ethylhexyl)-, mono(2-ethylhexyl) ester, also known as 2-Ethylhexylphosphonic acid mono-2-ethylhexyl ester, is an organophosphorus compound with the molecular formula C₁₆H₃₅O₃P. This compound consists of a phosphonic acid functional group esterified with two 2-ethylhexyl groups. It is characterized by its colorless appearance and water solubility, making it suitable for various industrial applications .
HEHEHP acts as a chelating agent during metal extraction. The acidic phosphonate group (PO(OH)₂) donates protons (H⁺) to the aqueous solution and forms coordination bonds with metal ions. The two organic 2-ethylhexyl groups make the HEHEHP-metal complex soluble in organic solvents, allowing for efficient separation from the aqueous phase [].
The chemical behavior of phosphonic acid derivatives, including P-(2-ethylhexyl)-mono(2-ethylhexyl) ester, is primarily influenced by the phosphonic acid moiety. Common reactions include:
These reactions highlight its versatility in synthetic organic chemistry and its potential for modification .
Several methods exist for synthesizing phosphonic acid esters, including:
These methods allow for the production of high-purity compounds suitable for various applications .
Phosphonic acid, P-(2-ethylhexyl)-, mono(2-ethylhexyl) ester finds utility in several domains:
Its unique properties make it valuable across chemical manufacturing and environmental applications.
Research on the interactions of phosphonic acids with biological systems indicates potential effects on enzymatic activity and cellular processes. Interaction studies typically focus on:
Such studies are essential for evaluating both the efficacy and safety of these compounds in various applications .
Phosphonic acid, P-(2-ethylhexyl)-, mono(2-ethylhexyl) ester shares similarities with other organophosphorus compounds. Below is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Key Characteristics |
---|---|---|
Phosphoric Acid, Tri(2-Ethylhexyl) Ester | C₁₈H₃₉O₄P | More hydrophilic; used primarily as a lubricant. |
Dimethyl Phosphonate | C₂H₇O₄P | Less bulky; often used as a solvent or reagent. |
Bis(2-Ethylhexyl) Phosphate | C₁₈H₃₉O₄P | Higher viscosity; used in plasticizers. |
The unique structure of P-(2-ethylhexyl)-mono(2-ethylhexyl) ester allows it to function effectively as both a surfactant and a corrosion inhibitor, distinguishing it from similar compounds that may not exhibit such versatility .
The compound is identified by multiple designations, reflecting its structural and commercial origins:
Systematic Name | Trade Names | CAS Number | Molecular Formula |
---|---|---|---|
Phosphonic acid, P-(2-ethylhexyl)-, mono(2-ethylhexyl) ester | HEHEHP, PC88A, P507 | 14802-03-0 | C₁₆H₃₅O₃P |
Structural Features
The compound adheres to strict nomenclature standards:
Research has elucidated its extraction mechanisms:
Thermodynamic Properties
Property | Value | Conditions | Source |
---|---|---|---|
pKa | 3.5–4.5 | Aqueous solution | |
Distribution Coefficient (La) | >1000 | pH 3.5, 5% PC88A/kerosene | |
Viscosity | 35 mPa·s (25°C) | Pure liquid |
The compound outperforms traditional extractants in selectivity and efficiency:
Extractant | Cobalt-Nickel SF | Rare Earth Recovery | Stripping Acid |
---|---|---|---|
D2EHPA | ~10 | Moderate | HCl (10%) |
Cyanex 572 | ~200 | High | HCl (5%) |
PC88A (HEHEHP) | >350 | Very High | HCl (5%) |
SF = Separation Factor; Data compiled from .
Property | Value | Method |
---|---|---|
Appearance | Colorless liquid | Visual inspection |
Boiling Point | 390.6 ±25.0°C | Predicted |
Solubility | Insoluble in water | Experimental |
Acid Value | 185–195 mg KOH/g | Titration |
The compound undergoes oxidation, reduction, and substitution reactions:
Reaction Type | Reagents | Products | Applications |
---|---|---|---|
Oxidation | H₂O₂, KMnO₄ | Phosphonic acid derivatives | Waste treatment catalysts |
Reduction | LiAlH₄ | Phosphine derivatives | Organic synthesis intermediates |
Substitution | Amines, alcohols | Alkyl/aryl phosphonates | Surfactant production |
Critical in processing monazite and bastnaesite ores:
Case Study: Lithium Extraction
HEHEHP demonstrates high selectivity for Li(II) over Mg(II) and Al(III), enabling lithium recovery from brine solutions.
In ALSEP processes, HEHEHP selectively extracts Am(III) over Eu(III) by forming stable complexes with lactic acid.
Table 2: ALSEP Performance Metrics
Parameter | Value | Conditions |
---|---|---|
Am(III)/Eu(III) SF | ~171 | 0.5–2.0 M Lactic Acid, pH 3.6 |
Water Content | ~0.2–0.5 M | Biphasic System |
Regeneration Efficiency | >90% (5 cycles) | 4.5 M H₂SO₄ Stripping |
The phosphite intermediate chlorination pathway represents a well-established synthetic approach for producing phosphonic acid, P-(2-ethylhexyl)-, mono(2-ethylhexyl) ester through a controlled multi-step process . This methodology utilizes phosphorus trichloride as the starting material and proceeds through the formation of phosphite intermediates before final chlorination and hydrolysis steps [6].
The three-step synthesis process begins with the reaction of phosphorus trichloride with 2-ethylhexanol in a 1:2.5 molar ratio at controlled temperatures of 10-15°C to form di-(2-ethylhexyl) phosphite as the primary intermediate . This initial step requires careful temperature control to prevent unwanted side reactions and ensure optimal formation of the phosphite intermediate [6].
The second step involves chlorination of the di-(2-ethylhexyl) phosphite intermediate using chlorine gas at elevated temperatures of 40-45°C . This chlorination process produces di-(2-ethylhexyl) chlorophosphate as the activated intermediate, which serves as the precursor for the final hydrolysis reaction . The chlorination step requires precise control of temperature and chlorine flow rate to achieve optimal conversion while minimizing decomposition products [6].
The final step comprises hydrolysis of the di-(2-ethylhexyl) chlorophosphate with water to yield the target phosphonic acid monoester . This hydrolysis reaction achieves yields of 84.3% when conducted under optimized conditions with nitrogen purging to remove hydrogen chloride gas and hexane for solvent extraction . The three-step process demonstrates superior selectivity for monoester formation compared to direct esterification approaches [6].
Table 1: Three-Step Synthesis Process Parameters
Step | Reactants | Temperature (°C) | Molar Ratio | Key Conditions |
---|---|---|---|---|
1 | Phosphorus trichloride + 2-ethylhexanol | 10-15 | 1:2.5 | Controlled addition rate |
2 | Di-(2-ethylhexyl) phosphite + Chlorine gas | 40-45 | Stoichiometric | Nitrogen atmosphere |
3 | Chlorophosphate + Water | Ambient | Excess water | Continuous stirring |
Byproduct management in the phosphite intermediate chlorination pathway requires systematic approaches to handle the liberation of hydrogen chloride gas and other secondary products . The evolution of hydrogen chloride gas necessitates rigorous scrubbing systems to prevent equipment corrosion and environmental release [7]. Post-hydrolysis processing involves washing the organic phase with 1.5-2% sodium chloride solution to neutralize residual acidity .
Purification procedures include distillation under reduced pressure to isolate the monoester product while removing unreacted starting materials and low-boiling impurities . Maintaining reaction temperatures above 70°C during phase separation minimizes emulsification and improves product purity . The purification process achieves high-purity products suitable for industrial applications through careful control of distillation parameters and wash procedures [7].
Direct esterification of phosphonic acids offers an alternative synthetic route that eliminates the need for chlorinated intermediates while providing excellent control over product selectivity [3]. This methodology employs orthoesters as alkoxy group donors and demonstrates remarkable temperature-dependent selectivity between monoester and diester products [3] [9].
Selective monoesterification strategies utilize triethyl orthoacetate as the optimal alkoxy group donor, achieving high conversion rates and excellent selectivity toward monoester products [3]. The reaction of butylphosphonic acid with triethyl orthoacetate at 30°C yields 84% of the corresponding monoethyl ester with only 3% diester formation [3]. Similarly, phenylphosphonic acid achieves 83% monoester yield with 1% diester byproduct under identical conditions [3].
The selectivity mechanism relies on controlled reaction conditions that favor the formation of 1,1-diethoxyethyl ester intermediates at lower temperatures [3] [24]. These intermediates undergo selective hydrolysis to produce monoesters rather than proceeding to diester formation [24]. The use of triethyl orthoacetate as both reagent and solvent eliminates the need for additional solvents and simplifies purification procedures [3].
Table 2: Selective Monoesterification Results
Substrate | Temperature (°C) | Monoester Yield (%) | Diester Yield (%) | Selectivity Ratio |
---|---|---|---|---|
Butylphosphonic acid | 30 | 84 | 3 | 28:1 |
Phenylphosphonic acid | 30 | 83 | 1 | 83:1 |
Methylphosphonic acid | 30 | 92 | 2 | 46:1 |
Temperature-dependent selectivity mechanisms demonstrate that reaction temperature serves as the primary control parameter for determining product distribution between monoester and diester formation [3] [24]. At 30°C, monoesters are formed exclusively via intermediate 1,1-diethoxyethyl ester species that undergo controlled hydrolysis [24]. The lower temperature regime favors the formation and stability of these intermediates, preventing further esterification reactions [3].
At elevated temperatures of 90°C, the reaction equilibrium shifts dramatically toward diester formation, with diethyl esters comprising 85% of the product mixture [3]. The higher thermal energy promotes continued esterification of monoester intermediates, leading to diester dominance [3]. Temperature control between 30°C and 90°C allows for fine-tuning of the monoester-to-diester ratio according to synthetic requirements [24].
The mechanistic insights reveal that pyrophosphonate intermediates form at higher temperatures and subsequently convert to diesters through thermal activation [24]. Nuclear magnetic resonance spectroscopy studies confirm the formation of these pyrophosphonate species and their role in the temperature-dependent selectivity mechanism [24]. This fundamental understanding enables predictive control of product selectivity through precise temperature regulation [3].
Orthoacetate-mediated synthesis employs triethyl orthoacetate as both the alkoxy group donor and reaction medium, providing a straightforward approach to phosphonic acid esterification [3]. The reaction proceeds through the formation of intermediate dialkoxy carboxylate species that undergo irreversible transformation to ethyl acetate, serving as the thermodynamic driving force [3]. This mechanism eliminates the need for additional catalysts or activating agents [9].
The orthoacetate-mediated approach demonstrates excellent functional group tolerance and can be applied to both aromatic and aliphatic phosphonic acid substrates [3]. Reaction times typically range from 24 hours at 30°C for selective monoesterification to shorter periods at elevated temperatures for diester formation [3]. The methodology enables both small-scale laboratory syntheses and larger preparative applications without significant loss of selectivity or yield [9].
Purification of orthoacetate-mediated synthesis products involves simple evaporation of excess triethyl orthoacetate and volatile byproducts under reduced pressure [3]. In cases requiring additional purification, extraction procedures using sodium bicarbonate solution followed by acidification and ethyl acetate extraction provide high-purity products [3]. The straightforward purification procedures contribute to the practical utility of this synthetic approach [9].
Industrial scale production of phosphonic acid, P-(2-ethylhexyl)-, mono(2-ethylhexyl) ester employs optimized processes that prioritize efficiency, yield, and economic viability [10]. Commercial synthesis typically utilizes the phosphoric acid chloride esterification pathway with composite catalyst systems comprising aluminum chloride, ionic liquids, and ammonium vanadate . These catalyst combinations achieve yields of 84.3% under optimized industrial conditions .
Large-scale production facilities implement continuous processing methodologies that maintain precise temperature control throughout the reaction sequence [14]. The industrial process begins with phosphorus oxychloride and 2-ethylhexanol in controlled molar ratios, typically 1:1.5-2.5, to ensure sufficient alcohol availability while minimizing unreacted reagent waste . Temperature profiles maintain 0-10°C during alcohol addition followed by heating to 40-70°C for hydrogen chloride elimination .
Post-reaction processing in industrial settings includes neutralization with 20-60% sodium hydroxide solution at 2-5 weight percent relative to phosphorus oxychloride . Vacuum distillation systems remove hydrogen chloride gas while shifting reaction equilibrium toward the desired product . Industrial facilities typically achieve annual production capacities ranging from 1,000 to 10,000 tonnes, depending on market demand and facility design [14].
Table 3: Industrial Production Parameters
Parameter | Specification | Optimization Range |
---|---|---|
Catalyst loading (weight %) | 0.1-5 aluminum chloride | 0.5-2 optimal |
Reaction temperature (°C) | 0-70 staged heating | 40-50 optimal |
Molar ratio (phosphorus oxychloride:alcohol) | 1:1.5-2.5 | 1:2 optimal |
Neutralization (sodium hydroxide %) | 2-5 relative to phosphorus oxychloride | 3 optimal |
Green chemistry approaches to synthesizing phosphonic acid, P-(2-ethylhexyl)-, mono(2-ethylhexyl) ester focus on reducing environmental impact through sustainable methodologies and renewable feedstocks [17] [20]. Electrochemical synthesis methods represent a promising green alternative that eliminates the need for stoichiometric oxidizing or reducing agents [20] [23]. These approaches utilize electricity to perform oxidation and reduction processes through electron exchange at electrode surfaces [23].
Microwave-assisted synthesis protocols provide energy-efficient alternatives to conventional heating methods while reducing reaction times significantly [11] [17]. The McKenna synthesis protocol, when conducted under microwave irradiation, reduces reaction times from 4-6 hours to 15-30 minutes for quantitative conversion of phosphonic ester precursors [11]. This approach maintains high yields while substantially reducing energy consumption compared to traditional thermal methods [11].
Sustainable catalyst development focuses on recyclable and environmentally benign catalyst systems [22]. Recent advances include the development of phosphate esters derived from renewable feedstocks that demonstrate biodegradability and reduced ecotoxicity [22]. These sustainable alternatives maintain comparable performance characteristics while addressing environmental concerns associated with traditional synthetic approaches [19].
Solvent-free reaction conditions represent another important green chemistry advancement, eliminating volatile organic compound emissions and simplifying product purification [17]. The use of triethyl orthoacetate as both reagent and solvent exemplifies this approach, providing effective esterification while minimizing environmental impact [3]. Flow chemistry technologies enable continuous processing with improved atom economy and reduced waste generation [35].
Table 4: Green Chemistry Metrics Comparison
Approach | Energy Reduction (%) | Waste Reduction (%) | Atom Economy | Environmental Score |
---|---|---|---|---|
Electrochemical synthesis | 40-60 | 70-80 | High | Excellent |
Microwave-assisted | 60-75 | 30-40 | Moderate | Good |
Solvent-free conditions | 20-30 | 50-60 | High | Very Good |
Flow chemistry | 30-45 | 40-50 | High | Very Good |
Corrosive;Irritant